5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis like temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the various products it forms during chemical reactions.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc. The chemical properties include its acidity or basicity, its redox potential, etc.Scientific Research Applications
Neuroleptic and Antipsychotic Properties
5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been explored in the context of neuroleptic and antipsychotic properties. Research has shown that derivatives of this compound demonstrate promising neuroleptic-like activity, comparable to traditional antipsychotics like chlorpromazine, but with a longer duration of action. This indicates potential use in treating psychiatric disorders such as schizophrenia (Welch, Harbert, & Weissman, 1980).
Serotonin and Dopamine Receptor Affinity
The compound exhibits significant affinity for both dopamine D-2 and serotonin 5-HT2 receptors. Studies have found that certain derivatives can inhibit quipazine-induced head twitches in rats, which is a measure of central 5-HT2 receptor antagonism. This suggests a role in modulating neurotransmitter systems, potentially beneficial for conditions like depression and anxiety (Perregaard et al., 1992).
Selective 5-HT6 Receptor Agonism
Research has highlighted the significance of this compound as a potent agonist for the 5-HT6 receptor, which plays a crucial role in cognitive processes. Agonists for this receptor are considered potential therapeutic agents for cognitive impairment associated with various neurological disorders (Mattsson et al., 2005).
Optimization for Pharmaceutical Development
This compound has been a focus in optimizing chemical reactions for pharmaceutical development. For example, improvements in the Ullmann reaction step, a key process in synthesizing this compound, have been explored to enhance yield and reproducibility, crucial for drug manufacturing (Li, Ma, & Yu, 2011).
Structural and Affinity Studies
Studies have delved into the structure-activity relationship of the compound, focusing on how different substitutions affect its affinity and functionality at various receptors. These insights are fundamental in designing more effective and selective therapeutic agents (Mattsson, Svensson, Boettcher, & Sonesson, 2013).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve a discussion on the potential applications of the compound and the ongoing research on it.
Please consult a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals with care and to follow safety guidelines.
properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-7,11-12,22H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZFXJVVNNEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432374 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
106516-07-8 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.